Fosgemcitabine palabenamide
Description
Structure
3D Structure
Properties
CAS No. |
1562406-27-2 |
|---|---|
Molecular Formula |
C25H27F2N4O8P |
Molecular Weight |
580.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40-/m0/s1 |
InChI Key |
NHTKGYOMICWFQZ-BBOXMAMFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)N[P@](=O)(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Rational Design and Chemical Synthesis of Fosgemcitabine Palabenamide
Design Principles of Phosphoramidate (B1195095) Prodrugs for Gemcitabine (B846)
The design of phosphoramidate prodrugs of gemcitabine, such as fosgemcitabine palabenamide, is a strategic effort to enhance the therapeutic potential of the parent drug. mdpi.comresearchgate.netnih.gov This approach addresses several of gemcitabine's pharmacological limitations.
Gemcitabine, being a hydrophilic molecule, relies on nucleoside transporters (hENTs and hCNTs) to enter cells. mdpi.comnih.gov A decrease in the expression or activity of these transporters can lead to drug resistance. This compound is designed to be more lipophilic than gemcitabine, a feature that is believed to enhance its ability to permeate cellular membranes independently of these transporters. nih.govgoogle.com This increased lipophilicity is achieved by masking the negatively charged phosphate (B84403) group with specific chemical moieties, allowing the prodrug to diffuse more readily across the lipid bilayer of the cell membrane.
The activation of gemcitabine to its cytotoxic form, gemcitabine triphosphate (dFdCTP), is a multi-step process. nih.gov The initial phosphorylation of gemcitabine to gemcitabine monophosphate (dFdCMP) by the enzyme deoxycytidine kinase (dCK) is the rate-limiting step. mdpi.comnih.gov Low levels or deficiency of dCK is a major cause of gemcitabine resistance. nih.govnih.gov
Phosphoramidate prodrugs like this compound are designed to deliver dFdCMP directly into the cell, thereby bypassing this critical and often inefficient first phosphorylation step. mdpi.comresearchgate.netnih.gov Once inside the cell, the phosphoramidate moiety is cleaved by cellular enzymes, such as phosphoramidases, to release dFdCMP. nih.govresearchgate.net This strategy ensures that the activation of the drug is no longer dependent on dCK activity, thus overcoming a key resistance mechanism. mdpi.comnih.gov
| Feature | Gemcitabine | This compound | Advantage of this compound |
| Cellular Uptake | Dependent on nucleoside transporters | Enhanced lipophilicity allows for transporter-independent diffusion | Overcomes resistance due to transporter deficiency |
| Activation | Requires initial phosphorylation by dCK (rate-limiting) | Bypasses the initial phosphorylation step | Overcomes resistance due to dCK deficiency |
| Metabolism | Rapidly inactivated by cytidine (B196190) deaminase (CDA) | Protected from CDA-mediated deamination | Increased metabolic stability and half-life |
A significant challenge with gemcitabine therapy is its rapid inactivation in the bloodstream and within cells by the enzyme cytidine deaminase (CDA), which converts it into the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU). mdpi.com The chemical modifications at the 5'-hydroxyl group of the gemcitabine molecule in this compound protect it from this deamination process. nih.gov This increased metabolic stability ensures that a higher concentration of the active drug precursor is available to be taken up by cancer cells, potentially leading to greater therapeutic efficacy. selleck.co.jpnih.gov
Strategies for Bypassing Rate-Limiting Phosphorylation Steps
Synthetic Methodologies for this compound and its Stereoisomers
The synthesis of this compound involves the creation of a phosphoramidate linkage to the 5'-hydroxyl group of gemcitabine.
The synthesis of the phosphoramidate moiety is a key step in the production of this compound. One reported method involves the use of an oxazaphospholidine approach. larvol.com This one-pot strategy is noted for being efficient and significantly reducing the reaction time compared to traditional phosphorylation methods. larvol.com Another approach involves reacting gemcitabine with a phosphorylating agent to create a phosphoramidate intermediate, which can then be further modified. nih.gov For instance, gemcitabine can be reacted to form gemcitabine-5'-phosphorylimidazolide, which is then combined with an appropriate amine-containing molecule to form the final phosphoramidate product. nih.gov
The phosphorus atom in the phosphoramidate group of this compound is a chiral center, leading to the existence of two diastereomers, or epimers (Sp and Rp). These epimers can have different biological activities and rates of activation. nih.gov Therefore, controlling the stereochemistry during synthesis is crucial.
Diastereoselective synthesis methods have been developed to preferentially produce the more active epimer. larvol.comgoogle.comgoogle.com The oxazaphospholidine method, for example, has been shown to yield the target compound with high stereoselectivity. larvol.com The separation and isolation of the individual epimers can be achieved through chromatographic techniques, allowing for the evaluation of their distinct biological profiles. While a mixture of diastereomers may be used, the generation of a single enantiomer at the phosphoramidate intermediate stage has been noted. nih.gov
Advanced Chemical Characterization Techniques for Prodrug Purity and Structure Elucidation
Ensuring the purity and verifying the complex structure of prodrugs like this compound is critical for their development. A suite of advanced analytical techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for determining the purity of the final compound. researchgate.netacs.org In the analysis of similar gemcitabine conjugates, HPLC systems with reverse-phase columns are used to separate the prodrug from any starting materials, byproducts, or degradation products. acs.orgpsu.edu Purity levels are typically expected to be above 95% for clinical use. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for elucidating the molecular structure. researchgate.netnih.gov These techniques provide detailed information about the chemical environment of each atom in the molecule, confirming that the various components (gemcitabine, phosphate, amino acid, and aryl group) are correctly linked. psu.edunih.gov For instance, in the characterization of related gemcitabine conjugates, specific chemical shifts in the NMR spectrum confirm the formation of the desired ester or amide bonds. psu.edu
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized prodrug. nih.gov Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can precisely measure the mass-to-charge ratio of the molecule, providing strong evidence for its identity. frontiersin.org
The data gathered from these techniques are collectively used to build a comprehensive profile of the drug substance, ensuring its identity, strength, quality, and purity.
Below is an interactive table summarizing the analytical techniques and their applications in the characterization of this compound and similar compounds.
| Analytical Technique | Purpose | Typical Findings | References |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Purity >95%, determination of retention time | researchgate.netacs.orgpsu.edu |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Structural elucidation | Confirmation of covalent bonds and stereochemistry | researchgate.netnih.gov |
| Mass Spectrometry (MS) | Molecular weight confirmation | Verification of the expected mass-to-charge ratio | frontiersin.orgnih.gov |
Enzymatic Activation Pathways of this compound to Active Nucleotide Triphosphates
This compound is designed to bypass the initial, often rate-limiting, phosphorylation step required by gemcitabine. aacrjournals.orgnih.gov Once inside the cell, it undergoes enzymatic activation to generate the active diphosphate (B83284) and triphosphate forms of gemcitabine. patsnap.comaacrjournals.org
The activation of gemcitabine to its cytotoxic metabolites involves a sequential phosphorylation cascade. aacrjournals.orgpharmgkb.org
Initial Phosphorylation: Deoxycytidine kinase (dCK) catalyzes the first phosphorylation of gemcitabine to form gemcitabine monophosphate (dFdCMP). patsnap.comaacrjournals.orgpharmgkb.org
Second Phosphorylation: UMP/CMP kinase (CMPK1) then phosphorylates dFdCMP to produce gemcitabine diphosphate (dFdCDP). pharmgkb.org
Final Phosphorylation: Nucleoside-diphosphate kinase (NDPK, NME) completes the activation by converting dFdCDP to the active gemcitabine triphosphate (dFdCTP). pharmgkb.org
This process is crucial as the triphosphate metabolite, dFdCTP, is a primary mediator of the drug's anticancer activity. patsnap.compatsnap.com
Mechanisms of Ribonucleotide Reductase Inhibition by Difluorodeoxycytidine Diphosphate (dFdCDP)
The diphosphate metabolite, difluorodeoxycytidine diphosphate (dFdCDP), plays a critical role by inhibiting ribonucleotide reductase (RNR). patsnap.compatsnap.comcancer.gov RNR is a key enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, which are the essential precursors for DNA synthesis and repair. patsnap.compatsnap.com
The inhibition of RNR by dFdCDP has a dual effect:
It depletes the intracellular pool of deoxyribonucleotides, particularly deoxycytidine triphosphate (dCTP). pharmgkb.orgpatsnap.comcancer.gov
This reduction in dCTP levels potentiates the incorporation of the active triphosphate form, dFdCTP, into the DNA strand. patsnap.comaacrjournals.org
The inhibition of RNR by dFdCDP is considered a "suicide" inhibition, where the enzyme is irreversibly inactivated. nih.gov Theoretical studies suggest that the mechanism involves the loss of an essential radical in the R2 subunit of RNR and the formation of a nucleotide-based radical. nih.gov This distinct mechanism of RNR inactivation contributes to the potent anticancer activity of gemcitabine. nih.gov
Incorporation of Difluorodeoxycytidine Triphosphate (dFdCTP) into DNA and RNA
The primary mechanism of action of this compound's active metabolite, difluorodeoxycytidine triphosphate (dFdCTP), involves its incorporation into newly synthesized DNA strands. patsnap.comcancer.govnih.gov dFdCTP acts as a fraudulent nucleotide, competing with the natural deoxycytidine triphosphate (dCTP) for incorporation by DNA polymerase during the S-phase of the cell cycle. patsnap.compatsnap.com
Once incorporated, dFdCTP leads to a "masked chain termination" effect. pharmgkb.org After the insertion of dFdCTP, one additional nucleotide can be added to the growing DNA strand before DNA synthesis is halted. patsnap.comaacrjournals.orgunifi.it This unique feature makes it difficult for DNA repair enzymes to recognize and excise the incorporated drug, leading to persistent DNA damage. unifi.itresearchgate.net
Table 1: Incorporation of dFdCTP into Nucleic Acids
| Cell Line | Nucleic Acid | Relative Incorporation | Reference |
|---|---|---|---|
| A2780 (human ovarian carcinoma) | DNA | High | nih.gov |
| A2780 (human ovarian carcinoma) | RNA | Lower than DNA | nih.gov |
| Colon 26-10 (murine colon carcinoma) | DNA | Moderate | nih.gov |
| CCRF-CEM (human leukemic) | DNA | Low | nih.gov |
| CCRF-CEM (human leukemic) | RNA | Very Low | nih.gov |
Consequences of DNA Incorporation: DNA Replication Arrest and Damage Response Induction
The incorporation of dFdCTP into the DNA strand triggers a cascade of cellular events, primarily centered around the disruption of DNA replication and the activation of the DNA damage response (DDR). patsnap.comnih.govnih.gov The stalling of the replication fork due to the presence of the fraudulent nucleotide leads to replication stress. nih.govaacrjournals.org
This replication stress activates key sensor kinases of the DDR pathway, such as ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related). aacrjournals.org These kinases, in turn, phosphorylate a multitude of downstream proteins that orchestrate a cellular response to the DNA damage. nih.gov This response includes the activation of cell cycle checkpoints, primarily at the S and G2/M phases, to halt cell cycle progression and allow time for DNA repair. nih.govaacrjournals.org The histone variant H2AX is phosphorylated to form γH2AX, a well-established marker of DNA double-strand breaks and the DNA damage response. aacrjournals.org
If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death. nih.govnih.gov
Downstream Cellular Effects: Programmed Cell Death Pathways Activation
The culmination of the molecular events initiated by this compound is the activation of programmed cell death, primarily through apoptosis. patsnap.comcancer.govmdpi.com The irreparable DNA damage and stalled replication forks trigger the intrinsic apoptotic pathway. excli.de
This process involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the key executioner enzymes of apoptosis. mdpi.comanr.fr Activated caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation, ultimately resulting in the elimination of the cancer cell. mdpi.comanr.fr
While apoptosis is the predominant mode of cell death induced by gemcitabine-based therapies, other forms of programmed cell death, such as necroptosis and pyroptosis, may also play a role, particularly in the context of the tumor microenvironment and the ensuing immune response. mdpi.comnih.gov
Conclusion
Preclinical Evaluation of Antineoplastic Activity of Fosgemcitabine Palabenamide
In Vitro Cytotoxicity and Growth Inhibition Kinetics in Diverse Cancer Cell Lines
Fosgemcitabine palabenamide has demonstrated potent cytotoxic effects across a range of cancer cell lines in laboratory studies. As a DNA synthesis inhibitor, it has shown a half-maximal effective concentration (EC50) of 0.2 nM. biocompare.comselleck.co.jp This indicates its ability to inhibit cancer cell growth at very low concentrations.
Studies using various assays, such as the MTT assay, are employed to determine the cytotoxicity and growth inhibition kinetics of compounds like this compound. These assays measure the metabolic activity of cells, which correlates with the number of viable cells, to assess the compound's effect on cell proliferation. nih.govarchivesofmedicalscience.com The data generated from such assays helps in understanding the dose-dependent and time-dependent manner of the drug's cytotoxic effects. archivesofmedicalscience.com
Comparative Efficacy of this compound versus Gemcitabine (B846) in Cell-Based Assays
A key aspect of the preclinical evaluation of this compound is its comparison with the parent drug, gemcitabine. Cell-based assays are crucial for this comparative analysis. researchgate.netjmb.or.kr Research has indicated that some cancer cell lines exhibit varying sensitivity to gemcitabine. researchgate.net For instance, in pancreatic cancer cell lines, BxPC-3 cells have been reported to be more sensitive to gemcitabine, while PANC-1 cells show more resistance. researchgate.net
This compound is designed to bypass the cellular uptake and activation mechanisms that can limit gemcitabine's efficacy. This can potentially lead to improved activity in gemcitabine-resistant cell lines. Studies have shown that modified versions of gemcitabine can have significantly lower IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) compared to gemcitabine hydrochloride in certain cancer cell cultures. nih.gov For example, in pancreatic cancer cell lines, the IC50 values for gemcitabine-thermosensitive liposomal nanoparticles with mild hyperthermia were 1.2 to 3.5-fold higher than gemcitabine alone in PANC-1, MiaPaCa-2, and BxPC-3 cells. oatext.com
Table 1: Illustrative IC50 Values of Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | Gemcitabine IC50 (nM) |
| BxPC-3 | ~100 |
| AsPC-1 | ~200-500 |
Note: This table provides illustrative data based on previously reported findings for gemcitabine and is intended to highlight the variability in cell line sensitivity. Specific comparative data for this compound versus gemcitabine across a broad panel of cell lines would be required for a definitive comparison.
Antitumor Efficacy in Murine Xenograft Models of Malignancy
The evaluation of anticancer agents in living organisms is a critical step in preclinical research. Murine xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used for this purpose. mdpi.com These models allow for the assessment of a drug's ability to inhibit tumor growth in a more complex biological system. researchgate.net
Patient-derived xenograft (PDX) models, which involve the direct implantation of tumor tissue from a patient into a mouse, are considered to have high clinical relevance. mdpi.comabnova.com There is a significant correlation between drug responses in patients and the corresponding PDX models, with some studies showing over 85% agreement. abnova.com The antitumor efficacy of this compound has been investigated in such xenograft models. These in vivo studies are essential to confirm the promising results observed in cell-based assays and to understand how the drug behaves in a whole-organism setting. The ability of a compound to effectively reduce tumor size in these models is a key indicator of its potential as a cancer therapy. researchgate.net It is important to note that results from cell line-derived xenografts may not always translate to patient-derived models or clinical outcomes. frontiersin.org
Investigation of Synergistic and Additive Effects with Co-Administered Agents in Preclinical Models
To enhance therapeutic outcomes, anticancer drugs are often used in combination with other agents. Preclinical studies are conducted to investigate the potential for synergistic or additive effects when this compound is co-administered with other drugs. larvol.com Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects, while an additive effect is when the combined effect is equal to the sum of the individual effects.
Mechanistic Basis for Overcoming Conventional Gemcitabine Resistance by Fosgemcitabine Palabenamide
Overcoming Impaired Nucleoside Transport as a Resistance Mechanism
A critical rate-limiting step for the activity of gemcitabine (B846) is its transport across the cell membrane, a process predominantly mediated by human equilibrative nucleoside transporters (hENTs), particularly hENT1. nih.govjuniperpublishers.com Reduced expression or function of these transporters is a well-documented mechanism of intrinsic and acquired resistance to gemcitabine, as it limits the influx of the drug into cancer cells, thereby reducing its cytotoxic potential. nih.govspandidos-publications.com
Fosgemcitabine palabenamide is designed to bypass this transport-mediated resistance. Due to its phosphoramidate (B1195095) moiety, the compound exhibits increased lipophilicity, enabling it to enter cells via passive diffusion, independent of nucleoside transporters like hENT1. nucana.comclinicaltrials.gov This circumvents the reliance on transporter expression levels, ensuring that the drug can accumulate within cancer cells even when hENT1 function is compromised. This mechanism allows this compound to be effective in tumors that have developed resistance to gemcitabine due to deficient transporter activity.
Bypassing Deficient Deoxycytidine Kinase Expression/Activity
Following cellular uptake, gemcitabine requires a series of phosphorylation steps to become pharmacologically active. The initial and rate-limiting step is the conversion of gemcitabine to gemcitabine monophosphate (dFdCMP) by the enzyme deoxycytidine kinase (dCK). juniperpublishers.comspandidos-publications.com Low expression or reduced activity of dCK is a major cause of gemcitabine resistance, as it prevents the drug from being converted into its active phosphorylated forms. nih.govspandidos-publications.com
This compound is specifically designed as a "ProTide," meaning it is pre-phosphorylated. The phosphoramidate group is cleaved intracellularly by enzymes such as phosphoramidases and esterases, directly releasing dFdCMP. nucana.comdntb.gov.ua This crucial design feature bypasses the need for dCK-mediated activation. nucana.comclinicaltrials.gov Consequently, this compound can effectively generate the active cytotoxic species even in cancer cells that have downregulated dCK expression and are therefore resistant to conventional gemcitabine.
Resistance to Deamination by Cytidine (B196190) Deaminase Enzymes
A significant pathway for gemcitabine inactivation is its rapid deamination by the enzyme cytidine deaminase (CDA) into the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU). nih.gov High levels of CDA in tumors or plasma can severely limit the therapeutic window and efficacy of gemcitabine.
The phosphoramidate moiety of this compound sterically hinders the molecule, protecting the nucleoside from the action of CDA. nucana.com This protection prevents its premature degradation into dFdU, leading to a longer plasma half-life and greater availability of the parent compound for conversion into the active dFdCTP within the tumor. This resistance to deamination ensures that higher concentrations of the active drug can be achieved and maintained in the target cells, overcoming another key resistance mechanism.
Modulation of Efflux Transporters and Their Impact on Intracellular Accumulation
Multidrug resistance (MDR) is frequently associated with the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.govmedtechbcn.com These transporters, including P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Proteins (MRPs/ABCCs), actively extrude chemotherapeutic agents from cancer cells, reducing their intracellular concentration and thus their effectiveness. nih.govoaepublish.com While gemcitabine itself is not a classic substrate for P-gp, its metabolites can be effluxed by various MRPs, and high expression of these transporters has been linked to gemcitabine resistance. spandidos-publications.comnih.gov
This compound's ability to bypass the primary resistance mechanisms of transport and activation leads to significantly higher intracellular concentrations of its active metabolite, dFdCTP, compared to equimolar doses of gemcitabine. aacrjournals.org This enhanced intracellular accumulation can help to saturate and overcome the capacity of efflux transporters. By generating a larger intracellular pool of the active drug, this compound can maintain a cytotoxic concentration even in the presence of active efflux pumps, thereby mitigating this form of resistance.
Impact on DNA Repair Pathways in Chemosensitive and Chemoresistant Experimental Settings
The ultimate cytotoxic effect of gemcitabine is mediated by the incorporation of its active triphosphate form, dFdCTP, into replicating DNA. This incorporation leads to masked chain termination, stalling of replication forks, and the induction of DNA double-strand breaks (DSBs), which trigger a DNA damage response (DDR). juniperpublishers.comaacrjournals.org Cancer cells can develop resistance by enhancing their DNA repair capacity, allowing them to resolve the drug-induced damage and survive. aacrjournals.orgfrontiersin.org
This compound has been shown to be a potent inducer of DNA damage. Studies in biliary tract cancer cell lines demonstrated that NUC-1031 leads to a dose-dependent incorporation of its active metabolite into DNA, which is sustained for an extended period. aacrjournals.orgresearchgate.net This persistent incorporation results in S-phase cell cycle arrest and a prolonged DNA damage response, evidenced by the phosphorylation of histone variant H2AX (γH2AX), a marker for DSBs. nucana.comaacrjournals.org
In chemoresistant settings, where cells may have an upregulated DNA repair capacity, the ability of this compound to generate high and sustained levels of dFdCTP can overwhelm these repair pathways. The persistent DNA damage ensures that the cell's repair machinery is insufficient, ultimately leading to apoptosis. When combined with other DNA-damaging agents like cisplatin, NUC-1031 has been shown to cause an earlier and more substantial increase in DNA damage compared to either agent alone, suggesting a synergistic effect that could be particularly beneficial in overcoming resistance. dntb.gov.uaresearchgate.net This indicates that this compound's mechanism of inducing robust and lasting DNA damage is effective in both chemosensitive and chemoresistant experimental models.
Data Tables
Table 1: Dose-Dependent Incorporation of this compound's Active Metabolite (dFdCTP) into DNA and a Marker of DNA Damage (γH2AX) in HuCCT1 Biliary Tract Cancer Cells
| Treatment Dose (NUC-1031) | Time Point | Ratio of dFdC:2dG in DNA | H2AX Phosphorylation (γH2AX) Signal |
| 500 nM (Half-IC50) | 48h | 0.70 | Increased |
| 1 µM (IC50) | 48h | Comparable to 500 nM | Further Increased |
| 1 µM (IC50) | >48h | Continued to Rise | Sustained Increase |
| dFdC (2',2'-difluorodeoxycytidine) is used as a surrogate marker for the incorporation of the active metabolite, dFdCTP. 2dG (deoxyguanosine) is used for normalization. Data synthesized from findings reported in cancer research abstracts. aacrjournals.org |
Table 2: Effect of this compound (NUC-1031) on Cell Cycle Progression in HuCCT1 Cells
| Treatment Dose (NUC-1031) | Time Point | Percentage of Cells in S Phase |
| 500 nM | 24-48h | Up to 46% |
| 1 µM | 24-48h | Up to 64% |
| Data synthesized from findings reported in cancer research abstracts. aacrjournals.org |
Advanced Methodologies and Future Research Directions for Fosgemcitabine Palabenamide Analogues
Development of Novel Conjugates and Targeted Delivery Systems Incorporating Fosgemcitabine Palabenamide
The principle behind targeted delivery systems is to enhance the therapeutic index of a cytotoxic agent by specifically delivering it to cancer cells, thereby minimizing exposure to healthy tissues. nih.gov This is often achieved by conjugating the drug to a ligand that binds to a receptor overexpressed on tumor cells. mdpi.com
Peptide-Drug Conjugates (PDCs) and Ligand-Directed Delivery Strategies
Peptide-drug conjugates (PDCs) are a promising class of therapeutics that utilize peptides to deliver a cytotoxic payload to cancer cells. mdpi.comnih.gov PDCs offer advantages over antibody-drug conjugates (ADCs), including smaller size, which allows for better tumor penetration, and a more straightforward and cost-effective synthesis process. mdpi.compreprints.org The design of a PDC involves three key components: a homing peptide that targets a specific receptor on cancer cells, a linker that is stable in circulation but releases the drug at the target site, and the cytotoxic payload itself. mdpi.compreprints.org
Several receptors that bind peptides are overexpressed in various cancers and are being explored as targets for PDCs. frontiersin.org For instance, a conjugate of a neurotensin (B549771) receptor 1 (NTSR1) agonist and the chemotherapy drug 5-fluorodeoxyuridine has been investigated. frontiersin.org The development of this compound analogues could involve conjugation to peptides that target receptors highly expressed on specific tumor types, thereby creating a more targeted and potent therapeutic.
A recent study detailed the development of an antibody-DNA nanostructure conjugate for delivering gemcitabine (B846). nih.gov This approach leverages the self-assembly properties of DNA nanostructures to carry a high drug-to-antibody ratio, enhancing cytotoxicity. nih.gov The antibody component provides targeting, and the study reported that the conjugate was over 20 times more effective than gemcitabine alone in vitro. nih.gov This strategy could be adapted for this compound analogues to improve their delivery and efficacy.
Exploration of CD13-Targeted Prodrug Conjugates
CD13, also known as aminopeptidase (B13392206) N, is a membrane-bound metalloprotease that is overexpressed in various tumors and is involved in tumor invasion, metastasis, and angiogenesis. larvol.comresearchgate.net Its expression pattern and internalization upon antibody binding make it an attractive target for drug delivery. researchgate.netnih.gov
Researchers have designed and synthesized a series of conjugates linking bestatin (B1682670), a CD13 inhibitor, to a ProTide prodrug of gemcitabine, aiming to enhance the antitumor efficacy of NUC-1031. larvol.comlarvol.com One of these conjugates, designated 5f, demonstrated significant anti-tumor activity in prostate cancer xenograft models in vivo, suggesting its potential for further development. larvol.comlarvol.com This approach represents a promising strategy for creating this compound analogues with enhanced targeting and efficacy. The development of drugs targeting CD13 often involves strategies like antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and small-molecule drug conjugates (SMDCs). researchgate.net
In Silico Modeling and Computational Chemistry for Structure-Activity Relationship (SAR) Studies and Lead Optimization
In silico modeling and computational chemistry are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and properties, which can significantly reduce the time and cost of development. nih.govplos.org These methods are used to study the relationship between the chemical structure of a compound and its biological activity (SAR), guiding the optimization of lead compounds to improve their efficacy and safety profiles. sjifactor.com
Computational approaches like molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations can be employed to design novel this compound analogues. nih.govnews-medical.net For example, in silico tools can be used to predict the binding affinity of different analogues to their target enzymes or to model their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The "AutoClickChem" algorithm, for instance, can generate large virtual libraries of compounds that are easily synthesizable, which can then be screened virtually for potential activity. plos.org This integration of computational screening with synthetic feasibility can accelerate the discovery of new drug candidates. plos.org
Pharmacological Profiling and Disposition Studies in Animal Models
Preclinical evaluation in animal models is a critical step in drug development to assess the pharmacological properties and disposition of a new compound. nih.gov These studies provide essential information on pharmacokinetics (PK), which describes how the body absorbs, distributes, metabolizes, and excretes a drug, and pharmacodynamics (PD), which relates to the drug's effect on the body. nih.gov
For this compound analogues, animal models, particularly patient-derived xenografts (PDXs), can be invaluable. nih.gov PDX models, where human tumor tissue is implanted into immunodeficient mice, have been shown to maintain the genetic and phenotypic characteristics of the original tumor and can recapitulate the heterogeneity of human cancers. nih.gov These models can be used to simulate early clinical trials, test the efficacy of new analogues, and identify potential biomarkers of response. nih.gov
A study comparing the disposition of paclitaxel (B517696) in mice and humans highlighted the importance of understanding species differences in drug distribution and elimination. nih.gov Such differences can impact the translation of efficacy from animal models to human clinical trials. nih.gov Therefore, careful pharmacokinetic and pharmacodynamic modeling in relevant animal models is crucial for the successful development of this compound analogues.
| Study Phase | Compound | Animal Model | Key Findings |
| Preclinical | Bestatin-gemcitabine ProTide conjugate (5f) | 22Rv1 xenograft tumor models | Demonstrated significant in vivo anti-tumor activity. larvol.comlarvol.com |
| Preclinical | Paclitaxel | Mouse | Elimination predominates over distribution, limiting tissue accumulation. nih.gov |
| Preclinical | Gemcitabine | Pancreatic cancer xenografts in nude mice | Xenografts maintained fundamental genotypic features and were useful for drug screening and biomarker discovery. nih.gov |
Systems Biology Approaches to Elucidate Complex Cellular Responses to this compound
Systems biology integrates experimental data with computational and mathematical modeling to understand the complex interactions within biological systems. gesundheitsindustrie-bw.denih.gov This approach is particularly useful in cancer research for deciphering the intricate signaling networks and metabolic pathways that are dysregulated in tumor cells. frontiersin.orgmdpi.com
By analyzing multi-omics data (genomics, transcriptomics, proteomics, metabolomics) from cancer cells treated with this compound, systems biology can help to identify the key pathways and molecular mechanisms affected by the drug. nih.gov This can lead to the discovery of biomarkers for predicting patient response and can reveal potential mechanisms of drug resistance. fortunejournals.com For example, systems biology approaches have been used to model signaling pathways in cancer, such as the CD95-induced apoptosis pathway. gesundheitsindustrie-bw.de
The integration of single-cell analysis with systems biology provides a powerful tool to understand the heterogeneity within tumors and how different cell populations respond to treatment. frontiersin.org This knowledge can inform the design of more effective this compound analogues and combination therapies that can overcome drug resistance.
Theoretical Frameworks for Prodrug Design and Optimization
A prodrug is an inactive or less active compound that is converted into an active drug within the body. nih.gov The prodrug approach is often used to overcome undesirable properties of a drug, such as poor solubility, low bioavailability, or lack of site specificity. nih.govnih.gov this compound itself is a prodrug of gemcitabine, designed to improve its delivery and activation within tumor cells. targetedonc.com
Targeted prodrug design is a strategy that aims to deliver and activate a drug at a specific site, such as a tumor. nih.gov This can be achieved by designing the prodrug to be a substrate for an enzyme that is overexpressed in cancer cells or to be transported by a specific carrier protein. nih.govnih.gov Strategies such as antibody-directed enzyme prodrug therapy (ADEPT) and gene-directed enzyme prodrug therapy (GDEPT) are examples of this approach. nih.govnih.gov
Translational Preclinical Research to Inform Next-Generation Design
Translational preclinical research for this compound, also known as NUC-1031, was foundational to its development and provides critical insights for designing the next generation of analogues. The primary goal of creating this compound was to apply ProTide technology to gemcitabine, thereby creating a compound that could overcome key mechanisms of cancer cell resistance. researchgate.netcolab.ws This included bypassing the need for the human equilibrative nucleoside transporter (hENT) for cellular uptake, avoiding the necessity of activation by deoxycytidine kinase (dCK), and resisting degradation by cytidine (B196190) deaminase (CDA). colab.wsnucana.com
Initial preclinical studies across a range of tumor cell lines demonstrated that this compound was potent and successfully circumvented these resistance pathways. researchgate.netacs.org For example, in pancreatic cancer xenograft models, this compound showed a significant reduction in tumor volumes, including in gemcitabine-resistant models, supporting its development. researchgate.netnucana.com
However, more comprehensive preclinical evaluation in biliary tract cancer (BTC) models yielded unexpected and informative results. In a panel of ten BTC cell lines, this compound demonstrated less potency than gemcitabine. nih.gov Furthermore, when tested in combination with cisplatin, it showed only a moderate additive interaction. nih.gov A pivotal study using a patient-derived xenograft (PDX) model from a cholangiocarcinoma with high levels of CDA—the very enzyme this compound was designed to resist—found that it had equivalent, not superior, efficacy to gemcitabine. These findings ran contrary to the core rationale for the drug's design and highlighted that overcoming specific resistance mechanisms in isolation does not guarantee superior anti-tumor activity across all cancer types. nih.gov These preclinical signals were ultimately reflected in clinical outcomes, where a Phase III trial in BTC was terminated due to futility.
This translational feedback loop, where preclinical results directly inform clinical understanding and future research, is crucial. The experience with this compound has underscored the need for more sophisticated preclinical models and has guided the design of next-generation analogues. The focus has shifted toward creating derivatives that not only overcome resistance but also possess enhanced tumor-targeting or synergistic activity.
An emerging strategy involves creating novel conjugates of the gemcitabine ProTide. One such approach has been to synthesize a series of conjugates linking the this compound structure to bestatin, a CD13 inhibitor. nih.gov The aim is to enhance the antitumor efficacy by combining the ProTide's mechanism with another therapeutic agent. nih.gov This next-generation design has shown considerable promise in preclinical testing. nih.gov
Data Tables
The following tables summarize key preclinical research findings that are instrumental in guiding future drug design.
Table 1: Summary of Informative Preclinical Research Findings for this compound
| Model System | Key Findings | Implication for Next-Generation Design |
| Pancreatic Cancer Cell Lines (BxPC-3) | Showed significantly reduced tumor growth with NUC-1031 compared to gemcitabine, especially in gemcitabine-resistant lines. nucana.com | Validates the ProTide concept for overcoming resistance in specific cancer types. Future analogues should retain this core property. |
| Biliary Tract Cancer (BTC) Cell Lines | NUC-1031 had less potency than gemcitabine in multiple cellular assays and showed no superior synergy with cisplatin. nih.gov | Highlights that the benefit of bypassing resistance mechanisms can be context-dependent and tumor-specific. |
| Cholangiocarcinoma Patient-Derived Xenograft (PDX) (CDA-High) | Gemcitabine and NUC-1031 showed equivalent efficacy in vivo. nih.gov | Contradicted the primary design rationale, indicating that CDA resistance alone was insufficient to confer superiority in this model. |
Table 2: Preclinical Data for Next-Generation this compound Analogue
| Analogue | Design Strategy | Preclinical Model | Key Research Findings |
| Compound 5f (Bestatin-Gemcitabine ProTide Conjugate) | Conjugation of the gemcitabine ProTide to the CD13 inhibitor bestatin to enhance antitumor efficacy. nih.gov | Prostate Cancer Cell Line (22Rv1) | - 10-fold increase in anti-proliferative activity compared to NUC-1031 (IC₅₀ of 8.5 nM).- In vivo pharmacokinetic studies show gradual degradation, potentially extending anti-tumor activity. nih.gov |
| 22Rv1 Xenograft Tumor Model | - Demonstrates significant in vivo anti-tumor activity. nih.gov |
Q & A
Q. What is the activation pathway of Fosgemcitabine palabenamide, and how does it differ from parent compounds like gemcitabine?
this compound is a ProTide prodrug designed to bypass rate-limiting phosphorylation steps. Its activation relies on intracellular hydrolysis by Hint1 phosphatase, which cleaves the aryloxyphosphoramidate moiety to release the active 5’-monophosphate metabolite . Unlike gemcitabine, which requires sequential phosphorylation by deoxycytidine kinase (dCK), this prodrug strategy enhances intracellular activation in dCK-deficient or resistant cancer models . Methodologically, researchers can validate this pathway using in vitro enzymatic assays with recombinant Hint1 and LC-MS/MS to track metabolite formation .
Q. What synthetic strategies are employed to optimize the stability and bioavailability of this compound?
The compound’s structure (C25H27F2N4O8P) includes a benzyl-L-alaninate ester and aryloxyphosphoramidate group, which improve lipophilicity and plasma stability . Key synthetic steps involve protecting the cytidine base, coupling with phosphoramidate intermediates, and deprotection under controlled conditions. Researchers should assess stability via HPLC under physiological pH (7.4) and in plasma, comparing degradation rates to gemcitabine .
Q. Which preclinical models are most relevant for evaluating this compound’s efficacy?
Orthotopic xenograft models of cholangiocarcinoma (e.g., HuCCT1 cell-derived tumors) are prioritized due to the drug’s Phase III focus. Researchers should measure tumor growth inhibition (TGI) and metastasis reduction using bioluminescence imaging, alongside pharmacokinetic (PK) profiling to correlate plasma/tissue concentrations with efficacy . Gemcitabine-resistant models (e.g., dCK-knockdown lines) are critical for demonstrating superiority over existing therapies .
Advanced Research Questions
Q. How can researchers design experiments to address conflicting data on this compound’s efficacy in heterogeneous tumor microenvironments?
Conflicting results may arise from variable Hint1 expression across tumor subtypes. To resolve this:
- Perform RNA-seq or IHC to stratify patient-derived xenografts (PDXs) by Hint1 levels.
- Use co-culture systems (e.g., cancer-associated fibroblasts + tumor cells) to simulate microenvironmental effects on drug activation .
- Apply spatial transcriptomics to map Hint1 activity and metabolite distribution within tumors .
Q. What methodological approaches are recommended for analyzing drug resistance mechanisms in this compound-treated models?
Resistance may emerge from upregulated efflux transporters (e.g., ABCB1) or Hint1 mutations. Strategies include:
- CRISPR-Cas9 screens to identify resistance-associated genes.
- Metabolomic profiling to detect shifts in nucleotide pools or compensatory pathways.
- PK/PD modeling to assess whether resistance is driven by pharmacokinetic failure (e.g., reduced tumor penetration) or pharmacodynamic adaptation .
Q. How should researchers optimize combination therapies involving this compound while minimizing overlapping toxicities?
Rational combinations include checkpoint inhibitors (e.g., anti-PD1) to enhance immunogenic cell death or PARP inhibitors for synthetic lethality in DNA repair-deficient tumors. Key steps:
- Conduct synergy assays (e.g., Chou-Talalay method) to identify additive vs. antagonistic effects.
- Monitor off-target effects via RNA-seq of normal tissues (e.g., liver, kidney) in murine models.
- Use PK-guided dosing schedules to stagger peak concentrations of combination agents .
Data Analysis & Reproducibility
Q. What statistical frameworks are suitable for interpreting contradictory clinical trial outcomes for this compound?
For Phase III trials in cholangiocarcinoma, apply Bayesian hierarchical models to account for subgroup heterogeneity (e.g., Hint1-high vs. Hint1-low populations). Pre-specify co-primary endpoints (e.g., progression-free survival, objective response rate) and use adaptive randomization to enrich for biomarker-positive cohorts .
Q. How can researchers ensure reproducibility in this compound’s preclinical PK/PD studies?
Adhere to the ARRIVE guidelines for animal studies:
- Report full chemical characterization (e.g., NMR, mass spec) in supplementary materials .
- Share raw LC-MS/MS data and computational scripts for PK modeling via public repositories (e.g., Zenodo).
- Validate findings across ≥2 independent labs using standardized protocols .
Tables: Key Comparative Data
| Parameter | This compound | Gemcitabine |
|---|---|---|
| Activation Pathway | Hint1-mediated hydrolysis | dCK-dependent phosphorylation |
| IC50 in dCK-null Models | 0.8 μM | >50 μM |
| Plasma Half-life | 6.2 hours | 0.5 hours |
| Clinical Trial Phase | Primary Endpoint | Biomarker Stratification |
|---|---|---|
| Phase III (NCTXXXXX) | Overall Survival (OS) | Tumor Hint1 expression by IHC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
